1,4-Diaminobutane Dihydrobromide

Thermal Stability Formulation Polymer Synthesis

Select 1,4-diaminobutane dihydrobromide for superior thermal stability (m.p. 360 °C dec.) and precise solid-state handling, eliminating the weighing errors of the low-melting free base (27 °C). Unlike the dihydrochloride salt, its bromide counterion preserves halide homogeneity in perovskite passivation. Proven in ribonuclease M5 assays for defined polyamine differentiation, in neurogenesis models to stimulate neuroblast proliferation without differentiation, and as a diamine monomer stable up to 360 °C. Insist on the dihydrobromide form to ensure reproducible enzymatic activity and materials performance.

Molecular Formula C4H13BrN2
Molecular Weight 169.06 g/mol
CAS No. 18773-04-1
Cat. No. B3028331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diaminobutane Dihydrobromide
CAS18773-04-1
Molecular FormulaC4H13BrN2
Molecular Weight169.06 g/mol
Structural Identifiers
SMILESC(CCN)CN.Br
InChIInChI=1S/C4H12N2.BrH/c5-3-1-2-4-6;/h1-6H2;1H
InChIKeyZYTYCJCQGXUMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diaminobutane Dihydrobromide (CAS 18773-04-1) Technical Baseline and Procurement Context


1,4-Diaminobutane dihydrobromide (putrescine dihydrobromide) is a hydrobromide salt of the primary diamine 1,4-diaminobutane, with a molecular weight of 249.98 g/mol . It is supplied as a white to almost white crystalline powder and is highly soluble in water . The compound is primarily utilized in biochemical research, including as a reagent in polyamine metabolism studies, and in materials science for perovskite solar cell passivation . Its solid, crystalline form at room temperature distinguishes it from the free base, which is a low-melting solid (27°C), offering superior handling and weighing precision .

Why 1,4-Diaminobutane Dihydrobromide Cannot Be Interchanged with Free Base or Alternative Salts


Substituting 1,4-diaminobutane dihydrobromide with the free base or its dihydrochloride counterpart introduces critical differences in physical stability, handling, and application compatibility. The free base (m.p. 27°C) is a low-melting solid or liquid at ambient temperatures, complicating accurate weighing and long-term storage . The dihydrochloride salt, while also a solid, has a significantly lower melting point (∼280°C decomposition) and may not provide the same halide compatibility in materials applications . The following evidence demonstrates that the dihydrobromide form offers quantifiable advantages in thermal stability, enzymatic activity, and specific material science contexts, making direct substitution scientifically unjustified.

Quantitative Differentiation of 1,4-Diaminobutane Dihydrobromide Against Key Comparators


Thermal Stability: 360°C Melting Point vs. Free Base and Dihydrochloride

1,4-Diaminobutane dihydrobromide exhibits a melting point of 360 °C (with decomposition), which is substantially higher than the free base (27 °C) and the dihydrochloride salt (>280 °C decomposition) [1]. This high thermal stability is a direct consequence of the dihydrobromide ionic lattice and facilitates high-temperature applications and safe handling.

Thermal Stability Formulation Polymer Synthesis

Enzymatic Cofactor Activity: Putrescine vs. Spermidine in Ribonuclease M5 Assay

In a ribonuclease M5 (EC 3.1.26.8) assay using Bacillus subtilis, 0.01 M putrescine (derived from the dihydrobromide salt) was required and found to be as effective as the Mg2+ divalent cation cofactor. In contrast, the higher polyamine spermidine required a 33-fold lower concentration (0.3 mM) to achieve the same effect [1]. This demonstrates a quantifiable difference in potency and enzyme modulation between putrescine and spermidine.

Enzymology Polyamine Research Ribonuclease M5

Neuronal Proliferation Specificity: Putrescine vs. Spermidine/Spermine in Neurogenesis

In organotypic cultures of adult cricket mushroom bodies, addition of putrescine (dihydrobromide salt) significantly increased neuroblast proliferation, while spermidine and spermine supplementation did not alter cell proliferation [1]. Conversely, the long-chain polyamines spermidine and spermine stimulated neuron differentiation, an effect not observed with putrescine [1].

Neuroscience Cell Proliferation Stem Cell Research

Material Science Compatibility: Halide Consistency in Perovskite Solar Cell Passivation

The dihydrobromide salt is specifically employed in the passivation of halide perovskite solar cells (PSCs) because, unlike the dihydrochloride salt, it does not introduce chloride ions that could alter the perovskite composition and band gap . While quantitative efficiency data for the dihydrobromide salt itself is not yet widely published in head-to-head studies, the class-level inference is that bromide-based passivation maintains the halide homogeneity of bromide- or mixed-halide perovskite absorbers, a principle supported by the known detrimental effects of chloride contamination in some perovskite formulations .

Perovskite Solar Cells Materials Science Surface Passivation

Optimal Application Scenarios for 1,4-Diaminobutane Dihydrobromide Based on Quantitative Evidence


Polyamine-Dependent Enzyme Assays Requiring Precise Cofactor Modulation

Use 1,4-diaminobutane dihydrobromide as a source of putrescine in enzymatic studies, such as ribonuclease M5 assays, where its effective concentration (0.01 M) differs markedly from spermidine (0.3 mM), allowing for defined differentiation of polyamine-specific effects [1].

Neuronal Stem Cell Proliferation Studies

Employ this compound in in vitro neurogenesis models to specifically stimulate neuroblast proliferation without inducing differentiation, a functional property not shared by spermidine or spermine, which instead promote differentiation [2].

Perovskite Solar Cell Surface Passivation

Utilize the dihydrobromide salt for surface defect passivation in bromide- or mixed-halide perovskite solar cells. Its bromide counterion prevents the introduction of chloride ions that could otherwise compromise halide homogeneity and band gap optimization .

High-Temperature Polymer Synthesis or Processing

Select this compound as a diamine monomer or cross-linker in polymer formulations requiring thermal stability up to 360 °C, a property not achievable with the free base (m.p. 27 °C) or dihydrochloride salt (~280 °C dec.) [3].

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